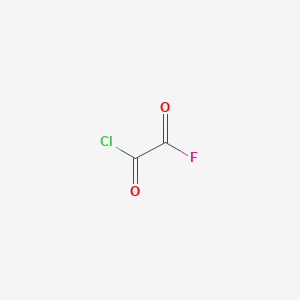

Chloro(oxo)acetyl fluoride

Description

Properties

IUPAC Name |

2-chloro-2-oxoacetyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClFO2/c3-1(5)2(4)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBRRLUSZQGTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627755 | |

| Record name | Chloro(oxo)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-10-7 | |

| Record name | 2-Chloro-2-oxoacetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(oxo)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of Chloro Oxo Acetyl Fluoride

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for chloro(oxo)acetyl fluoride (B91410) is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, one of the halide ions is expelled as a leaving group, regenerating the carbonyl double bond and resulting in a new carbonyl compound. The relative leaving group ability generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which suggests that the chloride would be preferentially displaced over the fluoride in many cases.

Oxygen-centered nucleophiles, such as water, alcohols, and carboxylates, readily react with chloro(oxo)acetyl fluoride. These reactions are fundamental examples of nucleophilic acyl substitution.

Hydrolysis: In the presence of water, this compound is expected to hydrolyze to form oxo(chloro)acetic acid and hydrogen fluoride or hydrogen chloride, depending on which halide is displaced.

Alcoholysis: Reaction with alcohols yields the corresponding esters. For instance, methanol (B129727) would react to produce methyl chloro(oxo)acetate.

Carboxylation: Reaction with a carboxylate salt would produce an acid anhydride (B1165640).

The general reactivity stems from the polarization of the carbon-oxygen double bond, which makes the carbonyl carbon an excellent target for the lone pair of electrons on the oxygen atom of the nucleophile.

Table 1: Representative Reactions with O-Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Water | H₂O | Chloro(oxo)acetic acid |

| Alcohol | CH₃OH (Methanol) | Methyl chloro(oxo)acetate |

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are typically more potent nucleophiles than their oxygen-containing counterparts. Their reaction with this compound leads to the formation of amides. The reactions of related polyhalogenated compounds with nitrogen nucleophiles have been shown to be highly selective, influenced by both electronic and steric factors. nih.gov

Ammonia: Reacts to form chloro(oxo)acetamide.

Primary Amines: Yield N-substituted amides. For example, reaction with ethylamine (B1201723) would produce N-ethyl-chloro(oxo)acetamide.

Secondary Amines: Produce N,N-disubstituted amides. Reaction with dimethylamine (B145610) would yield N,N-dimethyl-chloro(oxo)acetamide.

These reactions are generally rapid and often carried out at low temperatures to control their exothermicity. The choice of which halide is substituted can be influenced by the reaction conditions and the nature of the amine. nih.govresearchgate.net

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Ammonia | NH₃ | Chloro(oxo)acetamide |

| Primary Amine | CH₃CH₂NH₂ (Ethylamine) | N-ethyl-chloro(oxo)acetamide |

Carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, can also react with this compound. researchgate.net These reactions are crucial for forming new carbon-carbon bonds.

Grignard Reagents: Reaction with a Grignard reagent (R-MgX) would typically lead to the formation of a ketone. A second equivalent of the Grignard reagent could potentially react with the newly formed ketone to produce a tertiary alcohol.

Organolithium Reagents: These are highly reactive and would similarly produce ketones upon reaction with this compound.

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) would result in the formation of a cyanohydrin derivative after substitution of a halide. youtube.com

The mechanism involves the nucleophilic attack of the carbanionic species on the carbonyl carbon, followed by the elimination of a halide leaving group. youtube.com

Table 3: Representative Reactions with C-Nucleophiles

| Nucleophile | Reagent Example | Initial Product |

|---|---|---|

| Grignard Reagent | CH₃MgBr (Methylmagnesium bromide) | 1-Chloropropan-1,2-dione |

| Organolithium | CH₃Li (Methyllithium) | 1-Chloropropan-1,2-dione |

The carbonyl carbon in this compound is sp² hybridized and planar. When a nucleophile attacks this planar center, it can do so from either face with equal probability, leading to a tetrahedral intermediate. youtube.com If the starting material and the nucleophile are both achiral, the product will also be achiral or a racemic mixture if a new stereocenter is formed.

However, stereoselectivity can be induced if a chiral element is present, such as a chiral nucleophile, a chiral catalyst, or a chiral auxiliary group attached to the substrate. In the context of substitutions at a fluorinated carbon, some intramolecular Sₙ2 reactions have been shown to proceed with a complete inversion of configuration, highlighting the importance of the specific mechanism at play. cas.cn For a standard nucleophilic acyl substitution on this compound, the stereochemical outcome is determined at the point of attack on the planar carbonyl group.

Electrophilic Reactions and Lewis Acid Catalysis

While the primary reactivity of this compound is governed by nucleophilic attack at the carbonyl carbon, the oxygen and halogen atoms possess lone pairs of electrons and can act as Lewis bases, interacting with strong electrophiles and Lewis acids.

In the presence of extremely strong Brønsted or Lewis acids, known as superacids (e.g., HF/SbF₅, HF/AsF₅), acyl fluorides can be protonated or complexed. nih.govrushim.ru This interaction dramatically enhances the electrophilicity of the carbonyl carbon.

The reaction of a related compound, fumaryl (B14642384) fluoride, with superacids has been shown to result in the protonation of the carbonyl oxygen atom. nih.gov This leads to the formation of a highly reactive cationic intermediate known as an acylium ion or, more precisely, an oxocarbenium ion. nih.gov For this compound, this interaction would proceed as follows:

The lone pair on the carbonyl oxygen acts as a base and attacks the strong acid (e.g., H⁺ from a Brønsted superacid or SbF₅ as a Lewis acid).

This generates a resonance-stabilized cation where the positive charge is shared between the carbon and oxygen atoms. This species is an extremely potent electrophile.

Such cationic species are key intermediates in reactions like Friedel-Crafts acylation. The formation of these cations in superacidic media can be studied using techniques like low-temperature NMR spectroscopy. nih.gov

Table 4: Interaction with Superacids

| Reagent System | Type | Resulting Species |

|---|---|---|

| HF/SbF₅ ("Magic Acid") | Brønsted-Lewis Superacid | Protonated this compound / Acylium ion complex |

Role of Lewis Acids in Enhancing Reactivity

The interaction of Lewis acids with acyl halides is a well-established method to enhance their electrophilicity. Lewis acids coordinate to the carbonyl oxygen or a halogen atom, polarizing the carbon-halogen or carbon-carbonyl bond and making the carbonyl carbon more susceptible to nucleophilic attack. In the theoretical case of this compound, a Lewis acid could coordinate to the carbonyl oxygen, the chlorine atom, or the fluorine atom. The preferred coordination site would depend on the nature of the Lewis acid and the relative Lewis basicity of the potential donor sites on the this compound molecule. However, no specific studies detailing these interactions with common Lewis acids such as aluminum chloride or boron trifluoride for this particular compound have been found.

Halogen Specific Reactivity and Differentiation

The presence of two different halogen atoms on the acyl group of this compound presents an interesting case for studying competitive reactivity.

Selective Cleavage of Carbon-Fluorine vs. Carbon-Chlorine Bonds under Varying Conditions

The relative strengths of the carbon-fluorine and carbon-chlorine bonds, along with the stability of the resulting halide anions, would govern which bond is preferentially cleaved under specific reaction conditions. Generally, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. However, the leaving group ability is also a critical factor, with chloride being a better leaving group than fluoride in nucleophilic acyl substitution reactions. Research into the selective activation and cleavage of these bonds in this compound under different thermal, photochemical, or catalytic conditions is required to elucidate these pathways, but such research is not currently available.

Competition Between Fluorine and Chlorine as Leaving Groups

In nucleophilic substitution reactions, the weaker base is generally the better leaving group. Since chloride (Cl⁻) is a weaker base than fluoride (F⁻), it is expected to be the superior leaving group. Therefore, in reactions involving nucleophilic attack at the carbonyl carbon, the expulsion of the chloride ion would likely be favored over the fluoride ion. This would lead to the formation of an acyl fluoride derivative. However, the specific reaction conditions, including the nature of the nucleophile and the solvent, could potentially influence this selectivity. Without experimental data for this compound, this remains a theoretical prediction based on general principles.

Decarbonylation and Fragmentation Pathways

The loss of carbon monoxide (decarbonylation) is a known reaction for some acyl halides, often promoted by heat or transition metal catalysts.

Thermal and Catalytic Decarbonylation Processes

Thermal or catalytic decarbonylation of this compound would be expected to proceed via the cleavage of the carbon-carbonyl bond. This process could potentially be followed by the rearrangement or fragmentation of the resulting halo-chloro-fluoro-methyl intermediate. Specific catalysts, such as rhodium or palladium complexes, are known to facilitate decarbonylation of other acyl halides. However, studies detailing the thermal stability and catalytic decarbonylation of this compound are absent from the reviewed literature.

Formation of Reactive Intermediates

The reactions of this compound, particularly under energetic conditions such as photolysis or in mass spectrometry, would likely lead to the formation of various reactive intermediates. Potential intermediates could include acyl radicals, carbenes, or fragment ions resulting from the cleavage of the C-C, C-Cl, or C-F bonds. Techniques like matrix isolation spectroscopy or mass spectrometry are typically used to study such transient species. While general fragmentation patterns for halogenated compounds are known, specific fragmentation data for this compound is not available to construct a detailed pathway.

Advanced Applications in Organic Synthesis and Materials Science Precursors

Role as a Building Block for Complex Fluorinated and Chlorinated Organic Molecules

The bifunctional nature of Chloro(oxo)acetyl fluoride (B91410), possessing two distinct acyl halide moieties, theoretically makes it a valuable C2-building block for introducing chloro- and fluoro-carbonyl functionalities into organic molecules. Acyl fluorides are recognized for their unique reactivity, often exhibiting greater stability than their chloride counterparts while still being effective acylating agents. acs.orgorganic-chemistry.org This allows for potentially selective reactions and their use in the synthesis of complex, highly functionalized molecules. rsc.org

Synthesis of Novel Heterocyclic Compounds

While the direct application of Chloro(oxo)acetyl fluoride in the synthesis of novel heterocyclic compounds is not extensively documented in mainstream chemical literature, its structural analogues, such as chloroacetyl chloride, are widely used. These related compounds are instrumental in constructing various heterocyclic rings, including thiazoles and azetidinones, through reactions with amines and other nucleophiles. The general reactivity pattern of acyl halides suggests that this compound could similarly act as a precursor for complex heterocyclic systems, particularly for creating structures bearing both chlorine and fluorine, which are sought after in medicinal chemistry and materials science. For instance, related α-keto sulfonyl fluorides have been shown to be useful building blocks for synthesizing derivatives and heterocycles like oxathiazole dioxide. nih.gov

Preparation of Specialty Polymers and Functional Materials

The synthesis of specialty polymers often involves the use of bifunctional monomers. Polychlorotrifluoroethylene (PCTFE) is a well-known fluoropolymer valued for its chemical resistance and barrier properties. acs.org While not directly synthesized from this compound, the chemistry of fluorinated monomers is a cornerstone of advanced materials science. acs.org The dual reactivity of this compound could theoretically be harnessed in step-growth polymerization reactions with appropriate co-monomers (e.g., diamines or diols) to create novel specialty polymers. The resulting polymers would feature a unique sequence of chloro- and fluoro-containing carbonyl groups along the polymer backbone, potentially leading to materials with tailored thermal, chemical, and physical properties. However, specific research detailing such polymerizations is not readily found in the surveyed literature.

Precursor for Fluorinated and Chlorinated Keto- and Diketo-Structures

The introduction of fluorine and chlorine into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is a logical, if underutilized, precursor for creating highly functionalized keto and diketo compounds.

Formation of Fluorinated Carbonyl Compounds

Acyl fluorides are routinely used as reagents to synthesize fluorinated molecules. organic-chemistry.org They can be prepared from various starting materials, including carboxylic acids and activated ketones. acs.orgorganic-chemistry.org this compound, by its nature, is an activated fluorinated carbonyl compound. It can be anticipated to participate in reactions such as Friedel-Crafts acylation to attach a fluoro(oxo)acetyl group to an aromatic ring, thereby forming a fluorinated keto-structure. wikipedia.orgorganic-chemistry.org The general mechanism involves the generation of an acylium ion, which then acts as an electrophile. masterorganicchemistry.com The preparation of fluorinated β-keto esters is a significant area of research, often employing electrophilic fluorinating agents to introduce fluorine alpha to a carbonyl group. nih.gov

Utility in the Synthesis of Chloro-Oxo Derivatives

The chloroacetyl moiety within this compound provides a reactive site for introducing a chloro-oxo group into target molecules. Friedel-Crafts acylation, a fundamental reaction for creating aryl ketones, typically employs acyl chlorides in the presence of a Lewis acid. organic-chemistry.orglibretexts.org Given the presence of the chloroacetyl group, this compound could serve as a reagent in such reactions. This would result in the formation of α-chloro-α'-oxo-substituted aromatic ketones. The synthesis of chlorinated compounds, such as 7-azaindenoisoquinolines, is an active area of research for developing potent cytotoxic agents, highlighting the importance of chloro-functionalized scaffolds in drug discovery. nih.gov

Reagent in Tandem Reactions and Cascade Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a powerful tool in modern organic synthesis for building molecular complexity efficiently. The dual reactivity of this compound makes it an intriguing candidate for such processes. One could envision a sequence where the more reactive acyl chloride end reacts first with a nucleophile, followed by an intramolecular or intermolecular reaction involving the acyl fluoride moiety. This differential reactivity is a key principle in designing tandem sequences. Although specific examples involving this compound are not prominent in the literature, the concept is well-established with other bifunctional reagents.

Computational and Theoretical Investigations of Chloro Oxo Acetyl Fluoride

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformations.

Chloro(oxo)acetyl fluoride (B91410), ClC(O)C(O)F, possesses internal rotational freedom around the central carbon-carbon single bond. This rotation gives rise to different conformers. The two primary planar conformers are the syn (or cis) form, where the C=O bonds are on the same side of the C-C bond, and the anti (or trans) form, where they are on opposite sides. Non-planar, or gauche, conformers also exist.

Computational studies, analogous to those performed on similar molecules like oxalyl chloride, employ methods such as Density Functional Theory (DFT) and ab initio calculations to map the potential energy surface as a function of the dihedral angle between the two C=O bonds. acs.org These calculations identify the structures that correspond to energetic minima (stable conformers) and the energetic barriers (transition states) that separate them. For related acyl halides, the anti conformer is often found to be the most stable, with the syn conformer being slightly higher in energy. acs.org

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti (trans) | 180° | 0.00 | B3LYP/6-311+G(d,p) |

| Gauche | ~85° | 2.1 | B3LYP/6-311+G(d,p) |

| Syn (cis) | 0° | 3.5 (Transition State) | B3LYP/6-311+G(d,p) |

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental spectroscopic data. Methods such as MP2 and DFT are commonly used for this purpose. nih.gov

The predicted frequencies correspond to specific molecular motions, such as the stretching of the C=O, C-C, C-Cl, and C-F bonds, as well as various bending and torsional modes. Comparing the calculated spectra of different conformers can also help determine their relative populations in an experimental sample. For instance, studies on haloacetyl fluorides have successfully correlated calculated frequencies with experimental low-temperature IR spectra. researchgate.net

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(C=O) asymmetric | 1890 | Asymmetric carbonyl stretch |

| ν(C=O) symmetric | 1855 | Symmetric carbonyl stretch |

| ν(C-F) | 1150 | Carbon-fluorine stretch |

| ν(C-Cl) | 750 | Carbon-chlorine stretch |

| ν(C-C) | 1020 | Carbon-carbon stretch |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Acyl halides are classic substrates for nucleophilic acyl substitution. The generally accepted mechanism involves a two-step addition-elimination pathway that proceeds through a tetrahedral intermediate. masterorganicchemistry.comyoutube.com However, computational studies on simple acyl halides have challenged this universal view.

Theoretical investigations using methods like DFT can model the entire reaction coordinate for the attack of a nucleophile on the carbonyl carbon. nih.gov For reactions involving halide ion exchange with related molecules like chlorofluoroformaldehyde (ClFC=O), calculations have shown that a stable tetrahedral intermediate may not exist. nih.gov Instead, the reaction can proceed through a single, concerted S(N)2-like transition state, where the nucleophile attacks the π* orbital of the C=O bond as the leaving group departs. nih.gov Modeling provides the geometries and energies of the reactants, transition state, and products, allowing for a distinction between a stepwise pathway with an intermediate and a concerted pathway.

Halogen exchange reactions, where a fluoride ion displaces the chloride or vice-versa, are a key aspect of the reactivity of this compound. The feasibility and rate of such reactions are governed by the energetic landscape, which can be thoroughly mapped using computational methods. acs.org

Calculations can determine the activation energies for the cleavage of the C-Cl bond versus the much stronger C-F bond. chemguide.co.uk Theoretical studies on the halide exchange of LiCl with related acyl halides indicate a concerted S(N)2-like pathway. nih.gov By modeling the potential energy surface, researchers can predict the reaction thermodynamics (whether the exchange is favorable) and kinetics (the height of the energy barrier to be overcome). This analysis is crucial for understanding the selectivity and conditions required for specific halogen exchange reactions. organic-chemistry.orggoogle.com

Analysis of Electronic Structure and Bonding Characteristics

The distribution of electrons within a molecule dictates its geometry, stability, and chemical reactivity. Computational analysis provides a detailed picture of the electronic structure and bonding in this compound.

The presence of highly electronegative oxygen, chlorine, and fluorine atoms results in significant bond polarity. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges, confirming the highly electrophilic nature of the two carbonyl carbon atoms. This electrophilicity makes them susceptible to nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For an acyl halide, the LUMO is typically the π* antibonding orbital of the carbonyl group, which is the primary site for accepting electrons from an incoming nucleophile. nih.gov Furthermore, computational studies can characterize the nature of the chemical bonds, such as the degree of sp hybridization and the contribution of ionic character to the C-F and C-Cl bonds, providing a complete theoretical description of the molecule's chemical behavior. mdpi.com

Electrophilicity and Nucleophilicity Descriptors

The reactivity of this compound is significantly influenced by its electrophilic nature. The presence of two highly electronegative halogen atoms (fluorine and chlorine) and an oxygen atom, all attached to a two-carbon framework, results in a molecule with highly reactive acyl halide centers. Acyl fluorides, in general, are effective acylating agents. acs.org Their reactivity can be harnessed in various chemical transformations, including Friedel-Crafts type acylations. acs.org

For a molecule like this compound, the high electronegativity of the fluorine and oxygen atoms would lead to a high electron affinity and a high electrophilicity index (ω). This indicates a strong capacity to accept electrons, making it a potent electrophile. The electrophilic sites are predicted to be the carbonyl carbons, which are rendered electron-deficient by the adjacent electronegative atoms.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance for this compound (Qualitative) |

| Ionization Potential (IP) | IP = -EHOMO | High; significant energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | High; strong tendency to accept an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | High; strong attraction for bonding electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Expected to be relatively high, indicating stability against charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | High; indicating strong electrophilic character. |

Note: This table provides a qualitative prediction based on the chemical structure and established theoretical principles.

Charge Distribution and Bond Polarity in Carbon-Halogen and Carbonyl Bonds

The distribution of electron density in this compound is highly polarized due to the significant differences in electronegativity between carbon (2.55), oxygen (3.44), fluorine (3.98), and chlorine (3.16). msu.edu This disparity leads to pronounced bond polarity, a critical factor in the molecule's reactivity.

Carbon-Halogen and Carbonyl Bonds:

C-F and C-Cl Bonds: The carbon-fluorine and carbon-chlorine bonds are both polar covalent. Given that fluorine is the most electronegative element, the C-F bond will be more polar than the C-Cl bond. msu.edu In both cases, the carbon atom will bear a partial positive charge (δ+), and the halogen atom will carry a partial negative charge (δ-). msu.edulibretexts.org This polarization makes the carbon atoms susceptible to nucleophilic attack.

C=O (Carbonyl) Bonds: The carbonyl groups (C=O) are inherently polar, with the electronegative oxygen atom drawing electron density away from the carbon atom. This results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. msu.edu The combined inductive effects of the halogens further increase the electrophilicity of the carbonyl carbons.

Advanced Computational Methodologies and Their Application

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. nih.govnih.gov DFT studies can provide valuable insights into various molecular properties.

Applications of DFT to this compound:

Geometric Optimization: DFT calculations, using functionals like B3LYP, can be used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra, confirming the structure of the molecule.

Reactivity Analysis: As discussed in section 5.3.1, DFT is used to calculate reactivity descriptors that quantify the electrophilic nature of the molecule. nih.gov It can also be used to model reaction pathways, such as the acylation of other molecules by this compound, by calculating the energies of reactants, transition states, and products. nih.gov For example, DFT has been used to study the relative reactivity of chloroethenes on zerovalent iron, demonstrating its utility in predicting reaction rates and mechanisms. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties.

High-Accuracy Predictions for this compound:

Coupled Cluster (CC) and Møller-Plesset (MP) Theories: Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for high-accuracy calculations of molecular energies and properties. science.gov These methods can be used to obtain very precise values for the geometry, rotational barriers, and conformational energies of this compound.

Mechanism of Action Prediction: High-accuracy predictions can be used to develop structural alerts for predicting the mechanism of action of reactive chemicals. researchgate.net For a reactive electrophile like this compound, these models could predict its potential to form adducts with biological nucleophiles like amino and thiol groups in proteins. researchgate.net

While specific ab initio studies on this compound were not identified in the search results, the application of these methods to similar small organic molecules is well-established for achieving high-fidelity computational results.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Fluorine and Carbon-Chlorine Bond Environments

NMR spectroscopy is an indispensable tool for the structural analysis of Chloro(oxo)acetyl fluoride (B91410), providing detailed information about the connectivity and chemical environment of the carbon, fluorine, and any potential hydrogen atoms.

Given the structure of Chloro(oxo)acetyl fluoride, which lacks hydrogen atoms, ¹H NMR spectroscopy is primarily used to detect any proton-containing impurities or reaction products.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to exhibit two distinct resonances corresponding to the two carbon atoms in the molecule. The carbonyl carbon directly bonded to both an oxygen and a fluorine atom (C=O) is anticipated to appear at a significantly downfield chemical shift, likely in the range of 155-165 ppm, due to the strong deshielding effects of the electronegative oxygen and fluorine atoms. This signal would be split into a doublet due to coupling with the adjacent fluorine atom (¹JCF). The other carbon, bonded to chlorine and the carbonyl group, would also be deshielded, though to a lesser extent, with an expected chemical shift in the range of 160-185 ppm, as seen in related compounds like protonated oxalyl chloride. acs.org Long-range coupling to the fluorine atom (²JCF) might also be observed for this carbon. The precise chemical shifts and coupling constants are sensitive to the solvent and temperature. For comparison, the carbonyl carbon in difluoroacetyl fluoride appears at approximately 155.1 ppm. wikipedia.org

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a particularly powerful technique for the characterization of this compound. acdlabs.com A single resonance is expected for the fluorine atom. The chemical shift of the acyl fluoride group (-COF) typically appears in the range of +20 to -70 ppm relative to CFCl₃. scispace.com For instance, the fluorine resonance in oxalyl chloride fluoride is observed, indicating a specific chemical environment for the acyl fluoride group in a similar molecule. wikipedia.org The exact chemical shift will be influenced by the presence of the adjacent chlorine atom.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| ¹³C (C=O) | 155 - 165 | Doublet | ¹JCF: ~350-400 |

| ¹³C (-C(O)Cl) | 160 - 185 | Doublet | ²JCF: ~30-50 |

| ¹⁹F | +20 to -70 | Singlet | N/A |

Table 1: Predicted NMR Spectroscopic Data for this compound. These values are estimations based on data from analogous compounds and general spectroscopic principles.

While direct proton-carbon or proton-proton correlations are not possible for pure this compound, 2D NMR techniques would be invaluable for confirming the molecular structure, especially in reaction mixtures or when isotopically labeled.

Heteronuclear Single Quantum Coherence (HSQC): In a scenario where a proton-containing reagent is reacted with this compound, ¹H-¹³C HSQC would reveal one-bond correlations between protons and the carbons they are attached to in the resulting products, aiding in their identification. sydney.edu.au

Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC is a powerful technique for establishing connectivity across multiple bonds. uky.edunih.gov For any reaction products of this compound that contain protons, HMBC would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in piecing together the carbon skeleton and confirming the position of functional groups. For this compound itself, a ¹³C-¹⁹F HMBC experiment could be envisioned to confirm the two-bond coupling between the fluorine atom and the non-carbonyl carbon.

Correlation Spectroscopy (COSY): In a reaction product containing multiple, coupled protons, a ¹H-¹H COSY spectrum would reveal which protons are spin-spin coupled, typically through two or three bonds. allfordrugs.comoxinst.com This is fundamental for elucidating the proton network within a molecule.

Infrared (IR) and Raman Spectroscopy for Carbonyl and Halogen Vibrations

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. For this compound, IR and Raman spectroscopy are particularly useful for identifying the carbonyl (C=O) and carbon-halogen (C-Cl, C-F) stretching vibrations.

The carbonyl stretching frequency in acyl halides is typically found at high wavenumbers due to the electron-withdrawing nature of the halogen atom. youtube.com For this compound, a strong absorption band for the C=O stretch is expected in the IR spectrum, likely in the region of 1780-1850 cm⁻¹. The exact position will be influenced by the combined inductive effects of both the chlorine and fluorine atoms. For comparison, the C=O stretch in acetyl chloride is around 1800 cm⁻¹. ucalgary.ca

The C-F and C-Cl stretching vibrations are also characteristic. The C-F stretch is typically observed in the range of 1000-1400 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, generally between 600-850 cm⁻¹. libretexts.org In related haloacetyl fluorides, C-F stretching vibrations have been identified at specific frequencies that are sensitive to the molecular environment. rsc.org Raman spectroscopy is complementary to IR and can be particularly useful for observing symmetric vibrations and vibrations of less polar bonds. nih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

| C=O Stretch | 1780 - 1850 | Strong | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong | Weak-Medium |

| C-Cl Stretch | 600 - 850 | Medium-Strong | Medium-Strong |

| C-C Stretch | ~1100-1200 | Medium | Medium |

Table 2: Predicted Vibrational Frequencies for this compound. These values are estimations based on data from analogous compounds and general spectroscopic principles.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₂ClFO₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. A crucial feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. youtube.comwikipedia.org This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule. youtube.comwikipedia.org

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A common fragmentation for acyl halides is the loss of the halogen atom as a radical to form a stable acylium ion. ucalgary.camiamioh.edu Therefore, the loss of a chlorine radical (·Cl) or a fluorine radical (·F) would be expected, leading to the formation of [C₂FO₂]⁺ and [C₂ClO₂]⁺ ions, respectively. Further fragmentation could involve the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds. libretexts.org For instance, the acylium ion [C₂FO₂]⁺ could lose CO to form [CFO]⁺. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

The current body of scientific literature offers a fragmented understanding of Chloro(oxo)acetyl fluoride (B91410). Its fundamental properties are cataloged in chemical databases, but in-depth experimental studies are not widely available.

Physicochemical Properties:

Basic identifiers and some computed properties for Chloro(oxo)acetyl fluoride are available. smolecule.comnih.gov However, a comprehensive experimental characterization of its physical and spectral properties is largely absent from publicly accessible research. A safety data sheet for the compound indicates that extensive hazard and toxicity data are not available, suggesting a lack of in-depth study. lookchem.com The compound is noted to be stable under recommended storage conditions. lookchem.com

| Property | Value | Source |

| Molecular Formula | C2ClFO2 | smolecule.comnih.gov |

| PubChem CID | 22717580 | smolecule.comnih.gov |

| CAS Number | 431-10-7 | lookchem.com |

| Chemical Stability | Stable under recommended storage conditions | lookchem.com |

| Toxicity Data | No data available | lookchem.com |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C2ClFO2 |

| PubChem CID | 22717580 |

| CAS Number | 431-10-7 |

| Chemical Stability | Stable under recommended storage conditions |

| Toxicity Data | No data available |

A significant research gap exists in the experimental determination and validation of the physicochemical and spectroscopic data for this compound. Detailed studies on its reactivity profile, thermal stability, and interactions with other chemical species are also notably absent.

Emerging Synthetic Strategies and Methodological Innovations

While specific synthetic routes for this compound are not detailed in current literature, emerging strategies for the synthesis of the broader class of acyl fluorides provide a strong basis for its potential preparation. These methods often involve the conversion of carboxylic acids or their derivatives using various fluorinating agents.

Modern advancements in fluorination chemistry offer several potential pathways for the synthesis of this compound. The in-flow generation of toxic gaseous reagents like thionyl fluoride (SOF2) from commodity chemicals such as thionyl chloride (SOCl2) and potassium fluoride (KF) presents a safer and more efficient method for producing acyl fluorides. nih.gov This microfluidic-based approach allows for precise control over reaction conditions and minimizes the handling of hazardous materials. nih.gov

Another innovative approach involves the use of deoxyfluorinating reagents. For instance, the transformation of carboxylic acids into acyl fluorides can be achieved using triphosgene (B27547) and potassium fluoride, a method that boasts high yields and purity. who.int Other reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have also been effectively used for the synthesis of acyl fluorides from carboxylic acids. acs.org The development of one-pot procedures, where a carboxylic acid is converted to an acyl fluoride and then immediately used in a subsequent reaction, represents a significant methodological innovation that could be applicable to the synthesis and utilization of this compound. beilstein-journals.org

Potential Synthetic Precursors and Reagents:

| Precursor/Reagent | Synthetic Strategy | Reference |

| Oxalyl chloride | Potential precursor for haloacetylium ions | |

| Thionyl fluoride (in-flow) | Conversion of carboxylic acids to acyl fluorides | nih.gov |

| Triphosgene/KF | Deoxyfluorination of carboxylic acids | who.int |

| DAST/Deoxo-Fluor | Deoxyfluorination of carboxylic acids | acs.org |

Interactive Data Table: Potential Synthetic Strategies for Acyl Fluorides

| Reagent System | Description |

| In-flow SOF2 | Microfluidic generation of thionyl fluoride for reaction with carboxylic acids. |

| Triphosgene/KF | Deoxyfluorination of carboxylic acids to acyl fluorides. |

| DAST/Deoxo-Fluor | Use of aminofluorosulfuranes for the conversion of carboxylic acids. |

| One-pot synthesis | Conversion of a carboxylic acid to an acyl fluoride followed by in-situ reaction. |

Potential for Novel Chemical Transformations and Applications

Given the reactivity of the acyl fluoride group, this compound holds potential as an intermediate in various chemical transformations, although specific applications have not yet been explored. The presence of both a chloro and a fluoro group on the acetyl backbone could lead to unique reactivity and the synthesis of novel chemical structures.

Acyl fluorides are recognized as valuable intermediates in organic synthesis due to their stability compared to other acyl halides, which allows for more controlled reactions. beilstein-journals.org They can participate in a range of transformations, including Friedel-Crafts acylations, to form new carbon-carbon bonds. acs.org The development of methods for the direct conversion of carboxylic acids to a diverse array of valuable compounds such as esters, thioesters, amides, and ketones via acyl fluoride intermediates highlights the synthetic potential of this class of compounds. nih.gov

The unique electronic properties conferred by the halogen atoms in this compound could influence its reactivity in nucleophilic acyl substitution reactions. This could potentially be exploited in the synthesis of specialized polymers, pharmaceuticals, or agrochemicals where the incorporation of a chloro(oxo)acetyl moiety is desired. Furthermore, the study of its behavior in superacidic media could reveal novel cationic species and reaction pathways, contributing to a deeper understanding of fundamental organic chemistry.

Future research into this compound could focus on its use as a building block in the synthesis of complex molecules. Investigating its reactivity with various nucleophiles and under different reaction conditions would be a crucial first step in unlocking its synthetic potential. The development of efficient and selective transformations using this compound could open up new avenues for the creation of novel materials and biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.